Cas no 1021871-28-2 (2-amino-5-methyl-3-Pyridinecarboxamide)
2-amino-5-methyl-3-Pyridinecarboxamide Chemical and Physical Properties
Names and Identifiers
-
- 2-amino-5-methyl-3-Pyridinecarboxamide
- 2-Amino-5-methylnicotimide
- 2-Amino-5-methylnicotinamide
- 2-amino-5-methylpyridine-3-carboxamide
- DTXSID60735942
- SB54311
- 3-Pyridinecarboxamide, 2-amino-5-methyl-
- OZZGFHIDEHLFCN-UHFFFAOYSA-N
- MFCD18260979
- CS-0153122
- 1021871-28-2
- WQB87128
- BS-14222
- D82536
- SCHEMBL1019253
- AKOS016002440
-
- MDL: MFCD18260979
- Inchi: 1S/C7H9N3O/c1-4-2-5(7(9)11)6(8)10-3-4/h2-3H,1H3,(H2,8,10)(H2,9,11)
- InChI Key: OZZGFHIDEHLFCN-UHFFFAOYSA-N
- SMILES: O=C(C1C(N)=NC=C(C)C=1)N
Computed Properties
- Exact Mass: 151.07500
- Monoisotopic Mass: 151.074561919g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 82Ų
Experimental Properties
- PSA: 82.99000
- LogP: 1.53650
2-amino-5-methyl-3-Pyridinecarboxamide Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-amino-5-methyl-3-Pyridinecarboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM129921-250mg |
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1021871-28-2 | 95% | 250mg |
$135 | 2023-02-19 | |
| Chemenu | CM129921-1g |
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$326 | 2023-02-19 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IR276-250mg |
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1021871-28-2 | 95+% | 250mg |
1609CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IR276-100mg |
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| Fluorochem | 220763-250mg |
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£100.00 | 2022-02-28 | |
| Fluorochem | 220763-1g |
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| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IR276-50mg |
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393.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IR276-200mg |
2-amino-5-methyl-3-Pyridinecarboxamide |
1021871-28-2 | 95+% | 200mg |
970.0CNY | 2021-08-04 | |
| Chemenu | CM129921-1g |
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$333 | 2021-08-05 | |
| Alichem | A029206443-1g |
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2-amino-5-methyl-3-Pyridinecarboxamide Suppliers
2-amino-5-methyl-3-Pyridinecarboxamide Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 2-amino-5-methyl-3-Pyridinecarboxamide
Professional Introduction to 2-amino-5-methyl-3-Pyridinecarboxamide (CAS No. 1021871-28-2)
2-amino-5-methyl-3-Pyridinecarboxamide, identified by the Chemical Abstracts Service Number (CAS No.) 1021871-28-2, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine derivative class, a family of molecules widely recognized for their diverse biological activities and utility in drug development. The structural features of 2-amino-5-methyl-3-Pyridinecarboxamide, particularly its amino and carboxamide functional groups, make it a promising candidate for further exploration in synthetic chemistry and pharmacological applications.
The pyridine core of 2-amino-5-methyl-3-Pyridinecarboxamide is a key pharmacophore that contributes to its potential biological interactions. Pyridine derivatives are extensively studied due to their ability to modulate various biological pathways, including enzyme inhibition, receptor binding, and signal transduction. The presence of both an amino group at the 2-position and a carboxamide group at the 3-position introduces additional reactivity and binding potential, which can be exploited in the design of novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of compounds like 2-amino-5-methyl-3-Pyridinecarboxamide with high precision. These computational studies have suggested that this compound may exhibit inhibitory activity against certain enzymes implicated in inflammatory and metabolic disorders. For instance, preliminary docking studies have indicated that it could interact with targets such as Janus kinases (JAKs) and cyclooxygenase (COX), which are known to play roles in chronic inflammatory conditions.
In parallel, experimental investigations have begun to validate these computational predictions. In vitro assays have demonstrated that 2-amino-5-methyl-3-Pyridinecarboxamide can modulate the activity of enzymes such as JAK1 and COX-2, suggesting its potential as an anti-inflammatory agent. These findings are particularly intriguing given the growing demand for alternative treatments that offer improved efficacy and reduced side effects compared to existing therapeutics.
The synthesis of 2-amino-5-methyl-3-Pyridinecarboxamide presents an interesting challenge due to the need to introduce specific functional groups while maintaining the integrity of the pyridine ring. Modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to achieve high yields and enantioselectivity in its preparation. These advances in synthetic chemistry not only facilitate the production of this compound but also open avenues for the development of structurally related analogs with enhanced pharmacological properties.
The pharmacokinetic profile of 2-amino-5-methyl-3-Pyridinecarboxamide is another critical aspect that has been examined in recent studies. Initial pharmacokinetic evaluations have revealed that this compound exhibits moderate solubility in aqueous media and reasonable bioavailability following oral administration. These characteristics make it a viable candidate for further development into an oral therapeutic agent. Additionally, studies on its metabolic stability have identified key pathways by which it is metabolized in vivo, providing valuable insights for optimizing its pharmacological activity.
The potential therapeutic applications of 2-amino-5-methyl-3-Pyridinecarboxamide extend beyond anti-inflammatory indications. Emerging research suggests that this compound may also possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of pyridine derivatives to cross the blood-brain barrier has been particularly noted in these studies, highlighting their promise as central nervous system (CNS) therapeutics.
Furthermore, the structural versatility of 2-amino-5-methyl-3-Pyridinecarboxamide allows for modifications that can enhance its binding affinity or selectivity for specific targets. For example, introducing additional functional groups such as halogens or heteroatoms at strategic positions within the molecule can fine-tune its pharmacological properties. Such modifications are often guided by structure-activity relationship (SAR) studies, which systematically evaluate how changes in chemical structure affect biological activity.
The role of 2-amino-5-methyl-3-Pyridinecarboxamide in drug discovery is further underscored by its potential as a scaffold for developing new therapeutic agents. By leveraging its unique structural features, researchers can design molecules with tailored properties for treating a wide range of diseases. This approach aligns with the growing trend toward personalized medicine, where drugs are designed to target specific genetic or molecular profiles of patients.
In conclusion, 2-amino-5-methyl-3-Pyridinecarboxamide (CAS No. 1021871-28-2) represents a significant advancement in pharmaceutical chemistry with promising applications across multiple therapeutic areas. Its unique structural features, combined with recent findings from computational and experimental studies, position it as a valuable compound for further research and development. As our understanding of its biological activities continues to grow, so too will its potential contribution to addressing some of the most pressing challenges in medicine today.
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